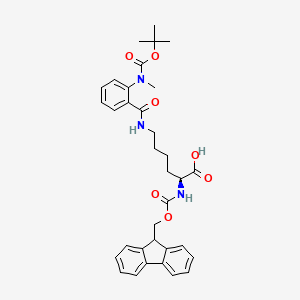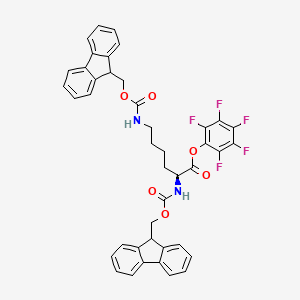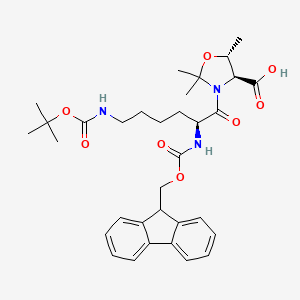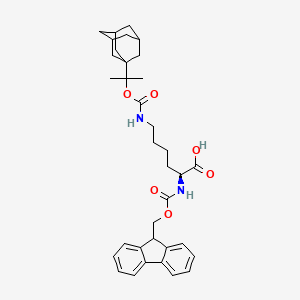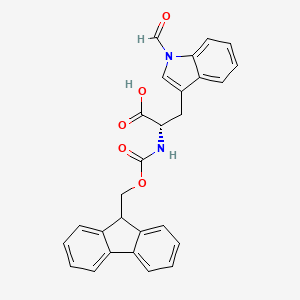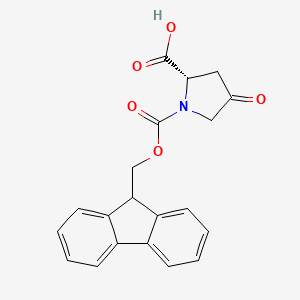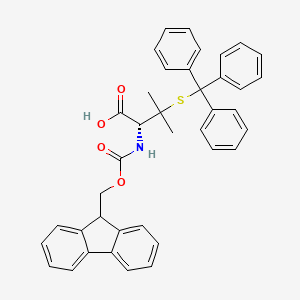
Fmoc-Glu-O-2-PhiPr
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fmoc-Glu-O-2-PhiPr: is a derivative of glutamic acid, specifically N-α-Fmoc-L-glutamic acid γ-2-phenylisopropyl ester. It is commonly used in peptide synthesis, particularly in the preparation of cyclic peptides. The compound is characterized by its quasi-orthogonal protection, which allows selective removal of the 2-phenylisopropyl group in the presence of t-butyl-based protecting groups .
Wissenschaftliche Forschungsanwendungen
Chemistry: Fmoc-Glu-O-2-PhiPr is widely used in solid-phase peptide synthesis (SPPS) for the preparation of cyclic peptides. Its quasi-orthogonal protection allows for selective deprotection, facilitating the synthesis of complex peptide structures .
Biology and Medicine: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It is also employed in the development of peptide-based therapeutics and diagnostic tools .
Industry: The compound is used in the pharmaceutical industry for the synthesis of peptide drugs. It is also utilized in the production of peptide-based materials for various industrial applications .
Wirkmechanismus
Target of Action
Fmoc-Glu-O-2-PhiPr, also known as Fmoc-Glu-OPp, is a derivative of glutamic acid . It is primarily used in the field of peptide synthesis . The primary targets of this compound are the amino acids in a peptide chain that are undergoing synthesis .
Mode of Action
This compound is a quasi-orthogonally-protected Glu derivative . It interacts with its targets (amino acids) by attaching to them during the process of solid-phase peptide synthesis (SPPS) . The 2-PhiPr group in the compound can be selectively removed in the presence of tBu-based protecting groups by treatment with 1% TFA in DCM . This makes this compound an extremely useful tool for the preparation of cyclic peptides .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the peptide synthesis pathway . The compound aids in the formation of peptide bonds, which are crucial for the creation of proteins. The removal of the 2-PhiPr group allows for the creation of cyclic peptides, which have various applications in biological research and drug development .
Pharmacokinetics
Its bioavailability is more pertinent in the context of its efficiency in peptide bond formation during synthesis procedures .
Result of Action
The result of this compound’s action is the successful synthesis of cyclic peptides . These peptides have a wide range of applications, from serving as research tools in the study of protein function to acting as therapeutic agents in medicine .
Action Environment
The action of this compound is influenced by the conditions of the peptide synthesis process . Factors such as temperature, pH, and the presence of other reagents can affect the efficiency of the compound’s action. For instance, the compound is stored at a temperature of 15-25°C . Furthermore, the selective removal of the 2-PhiPr group is achieved with 1% TFA in DCM , indicating the importance of the chemical environment in the compound’s action.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Glu-O-2-PhiPr involves the protection of the glutamic acid side chain with a 2-phenylisopropyl group. This protection is achieved by treating the glutamic acid derivative with 1% trifluoroacetic acid (TFA) in dichloromethane (DCM). The Fmoc group is introduced using fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The compound is typically produced in powder form and stored at controlled temperatures to maintain stability .
Analyse Chemischer Reaktionen
Types of Reactions: Fmoc-Glu-O-2-PhiPr undergoes various chemical reactions, including:
Deprotection: The 2-phenylisopropyl group can be selectively removed using 1% TFA in DCM.
Substitution: The Fmoc group can be removed using piperidine, allowing further functionalization of the amino group
Common Reagents and Conditions:
Deprotection: 1% TFA in DCM for the 2-phenylisopropyl group.
Fmoc Removal: 20% piperidine in N,N-dimethylformamide (DMF)
Major Products:
Deprotected Glutamic Acid Derivative: After removal of the 2-phenylisopropyl group.
Free Amino Group: After removal of the Fmoc group
Vergleich Mit ähnlichen Verbindungen
- Fmoc-L-glutamic acid γ-benzyl ester
- Fmoc-L-glutamic acid
- Fmoc-L-glutamic acid γ-methyl ester
- Fmoc-L-glutamic acid γ-tert-butyl ester
Uniqueness: Fmoc-Glu-O-2-PhiPr is unique due to its quasi-orthogonal protection, allowing selective removal of the 2-phenylisopropyl group without affecting other protecting groups. This feature makes it particularly useful in the synthesis of cyclic peptides and complex peptide structures .
Eigenschaften
IUPAC Name |
(4S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-(2-phenylpropan-2-yloxy)pentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29NO6/c1-29(2,19-10-4-3-5-11-19)36-27(33)25(16-17-26(31)32)30-28(34)35-18-24-22-14-8-6-12-20(22)21-13-7-9-15-23(21)24/h3-15,24-25H,16-18H2,1-2H3,(H,30,34)(H,31,32)/t25-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFFILNXPAXHSBT-VWLOTQADSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)OC(=O)C(CCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C1=CC=CC=C1)OC(=O)[C@H](CCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
